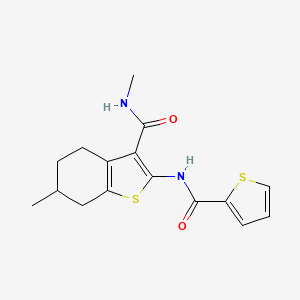N,6-dimethyl-2-(thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
CAS No.: 892977-21-8
Cat. No.: VC11877457
Molecular Formula: C16H18N2O2S2
Molecular Weight: 334.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 892977-21-8 |
|---|---|
| Molecular Formula | C16H18N2O2S2 |
| Molecular Weight | 334.5 g/mol |
| IUPAC Name | N,6-dimethyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
| Standard InChI | InChI=1S/C16H18N2O2S2/c1-9-5-6-10-12(8-9)22-16(13(10)15(20)17-2)18-14(19)11-4-3-7-21-11/h3-4,7,9H,5-6,8H2,1-2H3,(H,17,20)(H,18,19) |
| Standard InChI Key | LVQYPARYTBPXPJ-UHFFFAOYSA-N |
| SMILES | CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=CS3 |
| Canonical SMILES | CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=CS3 |
Introduction
Chemical Structure and Molecular Properties
The compound’s IUPAC name, N,6-dimethyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, reflects its intricate architecture. The core structure comprises a partially hydrogenated benzothiophene ring system, with substituents strategically positioned to modulate electronic and steric interactions. Key structural features include:
-
A 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold, which introduces conformational rigidity.
-
A thiophene-2-amido group at position 2, enhancing π-π stacking potential.
-
A carboxamide at position 3, facilitating hydrogen-bonding interactions.
-
Methyl groups at the N- and 6-positions, optimizing lipophilicity and metabolic stability.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂O₂S₂ |
| Molecular Weight | 334.5 g/mol |
| SMILES Notation | CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=CS3 |
| Solubility | Soluble in DMSO, DMF |
The canonical SMILES string illustrates the compound’s connectivity, while the InChI Key (LVQYPARYTBPXPJ-UHFFFAOYSA-N) provides a unique identifier for database queries .
Synthetic Methodologies
Core Scaffold Construction
The tetrahydrobenzo[b]thiophene core is synthesized via the Gewald reaction, a cyclocondensation process involving cyclohexanone derivatives, sulfur, and malononitrile in ethanol under basic conditions . This step yields 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate intermediates, which are subsequently functionalized.
Amidation and Methylation
-
Amidation: Reacting the amino group with thiophene-2-carbonyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere introduces the thiophene-2-amido moiety. Anhydrous conditions prevent hydrolysis, achieving yields of 65–72% .
-
N-Methylation: Treatment with iodomethane in the presence of potassium carbonate selectively methylates the 6-position amine, enhancing steric shielding.
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Gewald Reaction | Ethanol, diethylamine, 80°C | 58–65 |
| Amidation | Thiophene-2-carbonyl chloride, DCM | 65–72 |
| N-Methylation | CH₃I, K₂CO₃, DMF | 70–75 |
Physicochemical Characterization
Spectroscopic Analysis
-
¹H NMR: Signals at δ 1.45–1.70 ppm correspond to methylene protons in the tetrahydro ring, while δ 2.30–2.50 ppm integrates for N-methyl groups. Thiophene protons resonate at δ 7.20–7.40 ppm .
-
IR Spectroscopy: Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 3250 cm⁻¹ (N-H) confirm functional group incorporation .
Solubility and Stability
The compound exhibits DMSO solubility >10 mg/mL, making it suitable for in vitro assays. Stability studies indicate degradation <5% over 48 hours at 25°C, underscoring its utility in biological screens.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume